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Compound of Interest

Compound Name: 5-Chloro-4-methylpentanoic acid

Cat. No.: B1473879

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 5-Chloro-
4-methylpentanoic acid. Due to the limited availability of direct experimental data for this
specific molecule, this guide extrapolates its reactivity based on established principles of
organic chemistry and the known behavior of its constituent functional groups—a primary alkyl
chloride and a carboxylic acid.

Chemical and Physical Properties

5-Chloro-4-methylpentanoic acid is a bifunctional organic molecule. Its structure incorporates
a carboxylic acid moiety and a primary alkyl chloride, separated by a polymethylene chain. This
arrangement dictates its chemical behavior, allowing for reactions at two distinct sites.

Table 1: Chemical Identifiers and Computed Properties
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Property Value Source
5-chloro-4-
IUPAC Name . . PubChem[1]
methylpentanoic acid
CAS Number 1934470-96-8 PubChem[1][2]
Molecular Formula CeH11CIO2 PubChem[1]
Molecular Weight 150.60 g/mol PubChem[1]
XLogP3 15 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor
2 PubChem[1]

Count

| Rotatable Bond Count | 4 | PubChem[1] |

Table 2: Predicted Spectroscopic Data
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Technique

IH NMR

Predicted Features

0 ~10-12 ppm (s, 1H, -
COOH): Acidic proton. o
~3.5 ppm (m, 2H, -CH2Cl):
Protons adjacent to
chlorine. 6 ~2.3 ppm (t, 2H,
-CH2COOH): Protons alpha
to the carbonyl. 6 ~1.2-1.8
ppm (m, 3H, -CH(CHs)CH2-):
Aliphatic protons. 6 ~0.9
ppm (d, 3H, -CHs): Methyl
group protons.

Rationale

Based on standard
chemical shifts for protons
in similar chemical
environments.

13C NMR

0 ~179 ppm (-COOH):
Carboxylic acid carbon. 6 ~48
ppm (-CH2CI): Carbon bonded
to chlorine. & ~30-35 ppm (-
CH2CH2COOH): Aliphatic
carbons. 6 ~30 ppm (-
CH(CHBs)): Methine carbon. &
~20 ppm (-CHs): Methyl

carbon.

Based on typical shifts for
carbons in alkanoic acids and

alkyl halides.

IR Spectroscopy

~2500-3300 cm~1 (broad): O-H
stretch of carboxylic acid.
~1710 cm~1 (strong): C=0
stretch of carboxylic acid.
~2850-2960 cm~1: C-H
stretches. ~650-750 cm~1: C-
Cl stretch.

Based on characteristic
absorption frequencies for
carboxylic acids and alkyl
chlorides. Analogous to the IR
spectrum of 4-methylpentanoic
acid.[3]

| Mass Spectrometry (El) | Molecular lon (M*): m/z 150/152 (approx. 3:1 ratio due to 3>CI/3’Cl
isotopes). Key Fragments: Loss of Cl (m/z 115), loss of COOH (m/z 105/107), McLafferty
rearrangement fragment. | Based on the isotopic abundance of chlorine and common

fragmentation patterns of carboxylic acids and alkyl halides. Analogous to the mass spectrum

of 5-chlorovaleric acid. |
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Core Reactivity Profile

The reactivity of 5-Chloro-4-methylpentanoic acid is dominated by its two functional groups.
These sites can react independently or, due to their proximity, participate in intramolecular
reactions.

Overall Reactivity Profile
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Caption: Key reactive pathways of 5-Chloro-4-methylpentanoic acid.

Intramolecular Cyclization: Formation of d-Lactone

The most significant reaction pathway for this molecule is likely an intramolecular nucleophilic
substitution. The carboxylate, formed under basic conditions, can act as an internal
nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This 5-exo-tet
cyclization is sterically and entropically favored, leading to the formation of a stable six-
membered ring, a d-lactone.[4][5]
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Intramolecular Cyclization Mechanism
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Caption: Mechanism for the formation of 4-Methyl-d-valerolactone.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations.

Esterification: In the presence of an alcohol and an acid catalyst, it will form the
corresponding ester (Fischer Esterification).[6][7][8][9]

Amidation: Direct reaction with an amine is difficult, but it can be readily converted to an
amide.[10] This is typically achieved by first converting the carboxylic acid to a more reactive
acyl chloride using reagents like thionyl chloride (SOCI2), followed by reaction with an amine.
[11][12][13]

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the
carboxylic acid to the corresponding primary alcohol, 5-chloro-4-methylpentan-1-ol.
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Reactions of the Alkyl Chloride Group

The primary alkyl chloride is susceptible to nucleophilic substitution, primarily via an Sn2
mechanism.[14][15][16][17]

Nucleophilic Substitution (Sn2): A wide range of nucleophiles (e.g., I7, CN—, N37, RS—, Rz2N")
can displace the chloride ion. The reaction rate is sensitive to steric hindrance, but as a
primary chloride, it is expected to be reasonably reactive.[14][15][18]

Elimination (E2): The use of strong, sterically hindered bases (e.g., potassium tert-butoxide)
could promote an E2 elimination reaction to yield 4-methylpent-4-enoic acid, though this is
generally a minor pathway for primary alkyl halides compared to substitution.

Experimental Protocols

The following are generalized protocols for key transformations of 5-Chloro-4-

methylpentanoic acid. Researchers should perform appropriate safety assessments and

optimize conditions for their specific needs.

Protocol: Intramolecular Cyclization to 4-Methyl-0-
valerolactone

Reagents and Equipment: 5-Chloro-4-methylpentanoic acid, sodium carbonate (Naz2COs)
or sodium hydride (NaH), a suitable aprotic solvent (e.g., DMF, THF), round-bottom flask,
magnetic stirrer, heating mantle with temperature control, condenser.

Procedure:

1. Dissolve 5-Chloro-4-methylpentanoic acid (1.0 eq) in the chosen solvent in the round-

bottom flask.

2. Add sodium carbonate (1.1 eq) or sodium hydride (1.1 eq, handle with extreme care)
portion-wise to the stirred solution at room temperature. If using NaH, evolution of Hz gas

will be observed.

3. Once the initial reaction subsides, attach the condenser and heat the mixture to reflux
(typically 60-100 °C, depending on the solvent) for 4-12 hours.
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4. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas
Chromatography-Mass Spectrometry (GC-MS).

5. Upon completion, cool the reaction to room temperature.

6. Quench the reaction carefully by adding water. If NaH was used, this should be done
slowly in an ice bath.

7. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl
ether).

8. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0.), filter, and concentrate under reduced pressure.

9. Purify the resulting crude lactone via column chromatography or distillation.

Protocol: Fischer Esterification to Ethyl 5-chloro-4-
methylpentanoate
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Workflow: Fischer Esterification

4 Reaction Setup h
Combine Acid, Ethanol,
and H2S0a catalyst
tir

(Heat mixture to requx)
J

Monitor by TLC

o

4 Wolkup N
v

Cool and neutralize
with NaHCOs solution

(Extract with ether)

Wash, dry, and concentrate

- J

Purification

Purify by distillation
or column chromatography

Click to download full resolution via product page

Caption: Experimental workflow for ester synthesis.
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» Reagents and Equipment: 5-Chloro-4-methylpentanoic acid, absolute ethanol (large
excess, acts as solvent and reagent), concentrated sulfuric acid (H2SOa4, catalytic amount),
round-bottom flask, condenser, heating mantle, magnetic stirrer.

e Procedure:

1. Combine 5-Chloro-4-methylpentanoic acid (1.0 eq) and absolute ethanol (10-20 eq) in a
round-bottom flask.[19]

2. Carefully add a catalytic amount of concentrated H2SOa4 (e.g., 2-5 mol%) to the stirred
mixture.

3. Attach a condenser and heat the mixture to reflux for 2-6 hours.[7]
4. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

5. Cool the mixture to room temperature and remove the excess ethanol under reduced
pressure.

6. Dissolve the residue in diethyl ether and carefully wash with a saturated aqueous solution
of sodium bicarbonate (NaHCO3) to neutralize the acid catalyst.

7. Separate the organic layer, wash with brine, dry over anhydrous MgSOu4, filter, and
concentrate.

8. Purify the crude ester by vacuum distillation.

Protocol: Conversion to 5-Chloro-4-methylpentanamide

e Reagents and Equipment: 5-Chloro-4-methylpentanoic acid, thionyl chloride (SOCI2),
dichloromethane (DCM, anhydrous), concentrated aqueous ammonia, round-bottom flask,
dropping funnel, ice bath, magnetic stirrer.

e Procedure (Two Steps):

1. Step 1: Acyl Chloride Formation. In a fume hood, dissolve 5-Chloro-4-methylpentanoic
acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at O °C. Allow the
reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.
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Remove the solvent and excess SOCIz under reduced pressure to obtain the crude acyl

chloride.

2. Step 2: Amidation. Dissolve the crude acyl chloride in DCM and cool in an ice bath. Add
concentrated aqueous ammonia (excess) dropwise via a dropping funnel with vigorous
stirring.[10] A white precipitate will form. Stir for an additional hour.

3. Separate the layers and extract the aqueous layer with DCM.

4. Combine the organic layers, wash with water and brine, dry over Na2SOa4, filter, and

concentrate.

5. Purify the resulting amide by recrystallization or column chromatography.

Biological Context and Applications

While there is no specific literature detailing the biological activity or role in signaling pathways
for 5-Chloro-4-methylpentanoic acid itself, its structural motifs are present in various
molecules of interest. For example, substituted pentanoic acids are scaffolds for various
pharmacologically active compounds. This molecule is best viewed as a versatile synthetic
intermediate, enabling the introduction of a 4-methylpentanoyl core structure with a handle for
further functionalization, such as in the synthesis of complex heterocyclic systems or as a
fragment in drug discovery programs.

Conclusion

5-Chloro-4-methylpentanoic acid possesses a predictable and versatile reactivity profile
governed by its carboxylic acid and primary alkyl chloride functionalities. The most prominent
pathway is an intramolecular cyclization to form a &-lactone, a reaction favored by both kinetics
and thermodynamics. Additionally, the functional groups can be independently manipulated to
yield a variety of esters, amides, and other substituted derivatives. This guide provides a
foundational understanding and practical protocols for researchers to explore the synthetic
utility of this bifunctional building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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